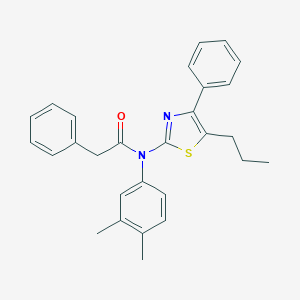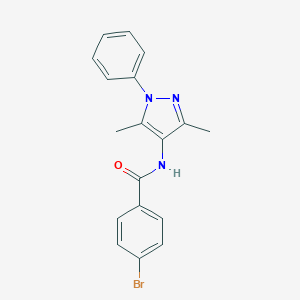
3,4-dichloro-N-(3-methoxy-4-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichloro-N-(3-methoxy-4-methylphenyl)benzamide is a chemical compound that has been widely studied for its potential as a therapeutic agent. This compound has been found to exhibit a range of biochemical and physiological effects, making it of interest to researchers in a variety of fields. In
Wirkmechanismus
The mechanism of action of 3,4-dichloro-N-(3-methoxy-4-methylphenyl)benzamide is not fully understood, but it is believed to work through the inhibition of certain enzymes and signaling pathways in the body. It has been found to inhibit the activity of COX-2, an enzyme involved in the inflammatory response, as well as the PI3K/AKT signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
3,4-dichloro-N-(3-methoxy-4-methylphenyl)benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and exhibit anti-microbial properties. It has also been found to have neuroprotective effects, potentially making it useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,4-dichloro-N-(3-methoxy-4-methylphenyl)benzamide in lab experiments is its wide range of potential applications. It has been studied in a variety of diseases and conditions, making it a versatile compound for researchers. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of 3,4-dichloro-N-(3-methoxy-4-methylphenyl)benzamide can be toxic to cells, making it important for researchers to use caution when working with this compound.
Zukünftige Richtungen
There are many potential future directions for research on 3,4-dichloro-N-(3-methoxy-4-methylphenyl)benzamide. One area of interest is its potential as a treatment for neurological disorders such as Alzheimer's and Parkinson's disease. Researchers are also exploring its potential as a treatment for cancer, as well as its anti-microbial properties. Additionally, there is interest in developing new synthetic routes for this compound, potentially making it more accessible for researchers.
Synthesemethoden
The synthesis of 3,4-dichloro-N-(3-methoxy-4-methylphenyl)benzamide involves the reaction of 3,4-dichlorobenzoyl chloride with 3-methoxy-4-methylphenylamine in the presence of a base such as triethylamine. The product is then purified through recrystallization to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
3,4-dichloro-N-(3-methoxy-4-methylphenyl)benzamide has been studied extensively for its potential as a therapeutic agent in a variety of diseases. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential as a treatment for neurological disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
Produktname |
3,4-dichloro-N-(3-methoxy-4-methylphenyl)benzamide |
|---|---|
Molekularformel |
C15H13Cl2NO2 |
Molekulargewicht |
310.2 g/mol |
IUPAC-Name |
3,4-dichloro-N-(3-methoxy-4-methylphenyl)benzamide |
InChI |
InChI=1S/C15H13Cl2NO2/c1-9-3-5-11(8-14(9)20-2)18-15(19)10-4-6-12(16)13(17)7-10/h3-8H,1-2H3,(H,18,19) |
InChI-Schlüssel |
CRTCQOAPKBSUGQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)OC |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-([1,1'-biphenyl]-2-yloxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B299891.png)
![2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-mesitylacetamide](/img/structure/B299892.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B299897.png)
![N-[1,1'-biphenyl]-3-yl-4-chlorobenzamide](/img/structure/B299898.png)
![N-(3,4-dichlorophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B299899.png)
![N-(2,4-dimethylphenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B299901.png)
![2-[(3-methoxybenzoyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B299903.png)
![N-(2,4-dichlorophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B299904.png)
![4-{[(2-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B299905.png)

![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B299909.png)
![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-furylmethyl)acetamide](/img/structure/B299912.png)